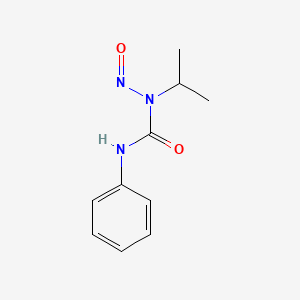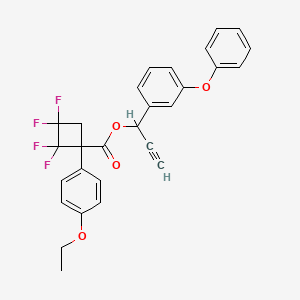
N-(2-Fluoroethyl)-N,N-dimethyloctadecan-1-aminium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Fluoroethyl)-N,N-dimethyloctadecan-1-aminium bromide is a quaternary ammonium compound with a long alkyl chain This compound is known for its surfactant properties, making it useful in various industrial and scientific applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluoroethyl)-N,N-dimethyloctadecan-1-aminium bromide typically involves the quaternization of N,N-dimethyloctadecan-1-amine with 2-fluoroethyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using industrial-scale chromatography or distillation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Fluoroethyl)-N,N-dimethyloctadecan-1-aminium bromide undergoes various chemical reactions, including:
Substitution Reactions: The fluoroethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the quaternary ammonium structure.
Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze, leading to the breakdown of the quaternary ammonium structure.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include thiols, amines, and alcohols.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Hydrolysis Conditions: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. Substitution reactions typically yield new quaternary ammonium compounds with different functional groups, while hydrolysis results in the breakdown of the quaternary ammonium structure into smaller molecules.
Applications De Recherche Scientifique
N-(2-Fluoroethyl)-N,N-dimethyloctadecan-1-aminium bromide has a wide range of scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reactivity of reactants.
Biology: Employed in cell culture studies to investigate the effects of surfactants on cell membranes and cellular uptake of compounds.
Medicine: Explored for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents due to its surfactant properties.
Mécanisme D'action
The mechanism of action of N-(2-Fluoroethyl)-N,N-dimethyloctadecan-1-aminium bromide is primarily based on its surfactant properties. The long alkyl chain interacts with hydrophobic surfaces, while the quaternary ammonium group interacts with hydrophilic surfaces. This dual interaction allows the compound to reduce surface tension and enhance the solubility of hydrophobic compounds in aqueous solutions. The fluoroethyl group may also contribute to the compound’s reactivity and interaction with biological membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethyloctadecan-1-aminium bromide: Lacks the fluoroethyl group, resulting in different reactivity and applications.
N-(2-Chloroethyl)-N,N-dimethyloctadecan-1-aminium bromide: Similar structure but with a chloroethyl group instead of a fluoroethyl group, leading to different chemical properties and reactivity.
Cetyltrimethylammonium bromide: A common surfactant with a shorter alkyl chain and no fluoroethyl group.
Uniqueness
N-(2-Fluoroethyl)-N,N-dimethyloctadecan-1-aminium bromide is unique due to the presence of the fluoroethyl group, which enhances its reactivity and potential applications. The long alkyl chain also contributes to its strong surfactant properties, making it useful in a wide range of scientific and industrial applications.
Propriétés
Numéro CAS |
75877-93-9 |
|---|---|
Formule moléculaire |
C22H47BrFN |
Poids moléculaire |
424.5 g/mol |
Nom IUPAC |
2-fluoroethyl-dimethyl-octadecylazanium;bromide |
InChI |
InChI=1S/C22H47FN.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-24(2,3)22-20-23;/h4-22H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
ZNTJVVYFIJQWTP-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CCF.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-([1,1'-Biphenyl]-4-yl)-2-bromobutan-1-one](/img/structure/B14445231.png)
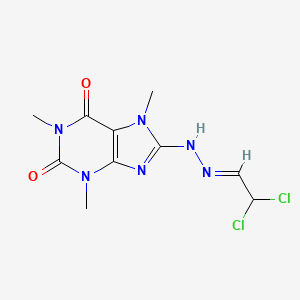
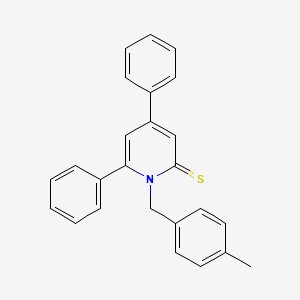
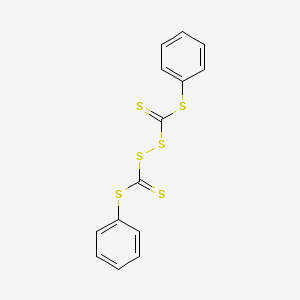
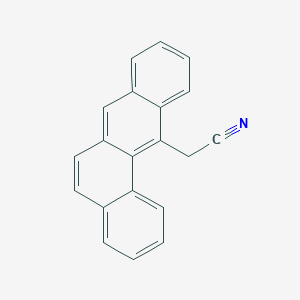

![2-[(2-Phenylethyl)sulfanyl]pyrimidine](/img/structure/B14445269.png)
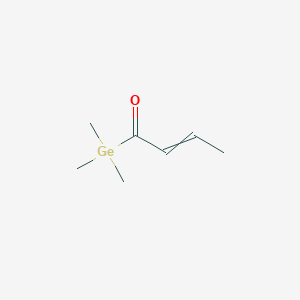
![4-[(3-Chlorophenyl)methylsulfanyl]pyridine;hydrochloride](/img/structure/B14445291.png)
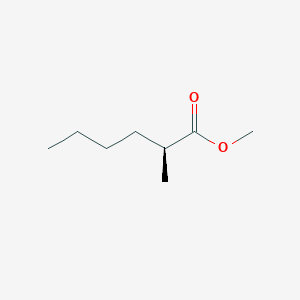

![Cyclobutane, hexafluoro[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-](/img/structure/B14445297.png)
